molecular formula C22H42O2 B107426 Octadecyl methacrylate CAS No. 32360-05-7

Octadecyl methacrylate

Cat. No. B107426
CAS RN: 32360-05-7
M. Wt: 338.6 g/mol
InChI Key: HMZGPNHSPWNGEP-UHFFFAOYSA-N
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Patent
US08671871B2

Procedure details

A monomer feed containing 55 g of hexadecylmethacrylate, 55 g octadecylmethacrylate, 68 g toluene, and 0.58 g 2-mercaptoethanol, and an initiator feed containing 40 g toluene and 1.65 g 2,2′-azobis-2-methylpropionitrile are slowly added to the reaction flask, using the separator funnels, over a period of two hours, with continuous agitation, while the temperature is maintained at reflux (110° C.), under a flow of nitrogen.
[Compound]
Name
hexadecylmethacrylate
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
solvent
Reaction Step One
[Compound]
Name
2,2′-azobis-2-methylpropionitrile
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].SCCO>C1(C)C=CC=CC=1>[CH2:1]([O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH2:1]([O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:3.4|

Inputs

Step One
Name
hexadecylmethacrylate
Quantity
55 g
Type
reactant
Smiles
Name
Quantity
55 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)OC(C(=C)C)=O
Name
Quantity
0.58 g
Type
reactant
Smiles
SCCO
Name
Quantity
68 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
2,2′-azobis-2-methylpropionitrile
Quantity
1.65 g
Type
reactant
Smiles
Name
Quantity
40 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are slowly added to the reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
with continuous agitation, while the temperature is maintained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CCCCCCCCCCCCCCC)OC(C(=C)C)=O.C(CCCCCCCCCCCCCCCCC)OC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08671871B2

Procedure details

A monomer feed containing 55 g of hexadecylmethacrylate, 55 g octadecylmethacrylate, 68 g toluene, and 0.58 g 2-mercaptoethanol, and an initiator feed containing 40 g toluene and 1.65 g 2,2′-azobis-2-methylpropionitrile are slowly added to the reaction flask, using the separator funnels, over a period of two hours, with continuous agitation, while the temperature is maintained at reflux (110° C.), under a flow of nitrogen.
[Compound]
Name
hexadecylmethacrylate
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
solvent
Reaction Step One
[Compound]
Name
2,2′-azobis-2-methylpropionitrile
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].SCCO>C1(C)C=CC=CC=1>[CH2:1]([O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH2:1]([O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:3.4|

Inputs

Step One
Name
hexadecylmethacrylate
Quantity
55 g
Type
reactant
Smiles
Name
Quantity
55 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)OC(C(=C)C)=O
Name
Quantity
0.58 g
Type
reactant
Smiles
SCCO
Name
Quantity
68 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
2,2′-azobis-2-methylpropionitrile
Quantity
1.65 g
Type
reactant
Smiles
Name
Quantity
40 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are slowly added to the reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
with continuous agitation, while the temperature is maintained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CCCCCCCCCCCCCCC)OC(C(=C)C)=O.C(CCCCCCCCCCCCCCCCC)OC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08671871B2

Procedure details

A monomer feed containing 55 g of hexadecylmethacrylate, 55 g octadecylmethacrylate, 68 g toluene, and 0.58 g 2-mercaptoethanol, and an initiator feed containing 40 g toluene and 1.65 g 2,2′-azobis-2-methylpropionitrile are slowly added to the reaction flask, using the separator funnels, over a period of two hours, with continuous agitation, while the temperature is maintained at reflux (110° C.), under a flow of nitrogen.
[Compound]
Name
hexadecylmethacrylate
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
solvent
Reaction Step One
[Compound]
Name
2,2′-azobis-2-methylpropionitrile
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].SCCO>C1(C)C=CC=CC=1>[CH2:1]([O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH2:1]([O:19][C:20](=[O:24])[C:21]([CH3:23])=[CH2:22])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:3.4|

Inputs

Step One
Name
hexadecylmethacrylate
Quantity
55 g
Type
reactant
Smiles
Name
Quantity
55 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)OC(C(=C)C)=O
Name
Quantity
0.58 g
Type
reactant
Smiles
SCCO
Name
Quantity
68 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
2,2′-azobis-2-methylpropionitrile
Quantity
1.65 g
Type
reactant
Smiles
Name
Quantity
40 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are slowly added to the reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
with continuous agitation, while the temperature is maintained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CCCCCCCCCCCCCCC)OC(C(=C)C)=O.C(CCCCCCCCCCCCCCCCC)OC(C(=C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.